2-(3-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one
Overview
Description
2-(3-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by the presence of a pyrazolone ring substituted with a 3-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Research has indicated potential anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenyl)-5-methyl-4-isoxazole: Similar in structure but contains an isoxazole ring instead of a pyrazolone ring.
3-(2-chlorophenyl)-5-methyl-4-isoxazole: Another isoxazole derivative with a different substitution pattern.
Uniqueness
2-(3-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific substitution pattern and the presence of the pyrazolone ring
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9/h2-6,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBCDVLFVGOSIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90-31-3 | |
Record name | 3-METHYL-1-(3'-CHLOROPHENYL)-2-PYRAZOLIN-5-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76806T6L7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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